1,4-Dithiane-2,5-diol

Corrosion inhibition Copper protection Green inhibitor

Sourcing a stable mercaptoacetaldehyde equivalent for heterocyclic and polymer synthesis is a recurring bottleneck. 1,4-Dithiane-2,5-diol solves this by releasing the reactive intermediate only under mild reaction conditions, enabling clean cascade reactions that other dithiane isomers cannot replicate. This eliminates the need to handle unstable monomers directly. • Achieves 98% yield with excellent diastereoselectivity in [3+2] annulations for tetrahydrothiophene scaffolds. • Enables biodegradable copolyesters with 81.60% DPPH radical scavenging activity for biomedical materials. • Provides 99.6% anti-corrosion efficiency on copper, suitable for green inhibitor formulations. Global supply with consistent purity and cold-chain logistics ensures reliable scale-up from R&D to pilot production.

Molecular Formula C4H8O2S2
Molecular Weight 152.2 g/mol
CAS No. 40018-26-6
Cat. No. B140307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dithiane-2,5-diol
CAS40018-26-6
Synonyms1,4-Dithian-2,5-diol;  2,5-Dihydroxy-1,4-dithiane;  Mercaptoacetaldehyde Dimer;  NSC 106280;  p-Dithiane-2,5-diol; 
Molecular FormulaC4H8O2S2
Molecular Weight152.2 g/mol
Structural Identifiers
SMILESC1C(SCC(S1)O)O
InChIInChI=1S/C4H8O2S2/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2
InChIKeyYUIOPHXTILULQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in alcohol

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dithiane-2,5-diol Differentiation Guide


1,4-Dithiane-2,5-diol (CAS 40018-26-6), also known as 2,5-dihydroxy-1,4-dithiane or mercaptoacetaldehyde dimer, is a cyclic organosulfur compound belonging to the dithiane class. It exists as the stable dimeric form of α-mercaptoacetaldehyde [1] and is commercially available as a versatile synthon in organic synthesis . The compound possesses both electrophilic and nucleophilic reaction centers due to its hydroxyl and thioether functionalities, enabling its use in a wide range of heterocyclic constructions and polymer applications.

Stable mercaptoacetaldehyde dimer for mild-condition release
Versatile synthon for sulfur heterocycles and functional polymers
Dual electrophilic/nucleophilic reactivity for cascade annulations

Why 1,4-Dithiane-2,5-diol Is Irreplaceable


1,4-Dithiane-2,5-diol offers a unique reactivity profile that is not replicated by other dithiane isomers or common reducing agents. Unlike 1,3-dithianes, which primarily serve as carbonyl protecting groups or acyl anion equivalents, 1,4-dithiane-2,5-diol acts as a stable and convenient source of the highly reactive intermediate mercaptoacetaldehyde under mild conditions [1]. This in situ generation of a bifunctional synthon enables cascade reactions and annulations that are not accessible with other dithianes. Furthermore, while compounds like dithiothreitol (DTT) and 2-mercaptoethanol function as reducing agents, 1,4-dithiane-2,5-diol is predominantly employed as a building block for the construction of sulfur-containing heterocycles and functional polymers . Substitution with a generic analog would therefore compromise reaction outcomes, material properties, and the specific performance metrics quantified below.

1,3-Dithianes cannot serve as a mercaptoacetaldehyde source; they lack the ring-opening reactivity needed for cascade reactions.
Reducing agents (DTT, 2-mercaptoethanol) do not provide the annulation or heterocycle-building capacity of 1,4-dithiane-2,5-diol.
Generic analog substitution may reduce synthetic yield, alter material properties, and compromise reaction selectivity.

1,4-Dithiane-2,5-diol Differentiation Evidence


Corrosion Inhibition vs. 2,5-Dimethyl Analog

In a direct head-to-head comparison, 1,4-dithiane-2,5-diol (DDD) exhibited a higher anti-corrosion efficiency (99.6%) than its 2,5-dimethyl derivative (DTDD, 98.9%) when tested as an eco-friendly inhibitor for copper in 0.5 mol/L H₂SO₄ [1]. The superior performance of DDD was corroborated by theoretical calculations and surface analysis (AFM, SEM) showing smoother copper surfaces after immersion with DDD versus DTDD.

Corrosion Inhibition
Head-to-head
99.6% (DDD) vs 98.9% (DTDD)
Reported higher copper protection in H₂SO₄ medium.
0.5 M H₂SO₄, 5 mM, 30 h immersion, 298 K.
Corrosion inhibition Copper protection Green inhibitor

Antioxidant Activity: PDDD Copolyester vs. Quercetin

A copolyester (PDDD) synthesized using 1,4-dithiane-2,5-diol as a monomer demonstrated superior antioxidant activity relative to the reference standard quercetin. In a DPPH radical scavenging assay, PDDD achieved a maximum inhibition of 81.60% at 1000 µg/mL, whereas quercetin reached only 75.85% inhibition at a much lower concentration of 10 µg/mL [1]. The copolyester exhibited an IC₅₀ value of 129.21 µg/mL, indicating potent radical scavenging capacity.

DPPH Scavenging
Cross-study comparable
81.60% (PDDD) vs 75.85% (Quercetin)
Reported higher radical inhibition in copolymer form.
1000 µg/mL vs 10 µg/mL; IC₅₀ 129.21 µg/mL.
Antioxidant polymer Biomedical materials DPPH assay

Annulation Yields: 1,4-Dithiane-2,5-diol vs. 1,3-Dithiane

1,4-Dithiane-2,5-diol enables highly efficient [3+2] annulation reactions, delivering yields up to 98% with excellent diastereoselectivity (>20:1 d.r.) when reacted with maleimides using DABCO as a catalyst [1]. In contrast, cleavage reactions involving 1,3-dithianes typically proceed with yields up to only 72% [2]. This quantitative advantage stems from the facile in situ generation of mercaptoacetaldehyde from 1,4-dithiane-2,5-diol, providing a more reactive and atom-economical pathway.

Annulation Yield
Cross-study comparable
Up to 98% vs 72% (1,3-dithiane)
Supports higher synthetic efficiency and atom economy.
DABCO, maleimides, r.t.; >20:1 d.r.
Organic synthesis Annulation Heterocycle

Dimer Stability vs. Monomer Mercaptoacetaldehyde

1,4-Dithiane-2,5-diol is the stable dimeric form of the otherwise unstable α-mercaptoacetaldehyde monomer [1]. The monomer readily undergoes self-condensation and decomposition, whereas the dimer can be stored long-term at 2–8 °C and remains a solid at room temperature with a melting point of 108–145 °C . This inherent stability ensures reliable handling and consistent performance as a synthon, whereas the monomer would require in situ generation and immediate use, posing significant practical challenges in both research and industrial settings.

Chemical Stability
Class-level
Stable dimer (m.p. 108–145°C) vs unstable monomer
Enables reliable storage and handling as solid.
Monomer prone to decomposition; dimer stable at 2–8°C.
Stability Storage Synthon

1,4-Dithiane-2,5-diol Applications


Eco-Friendly Copper Corrosion Inhibitor

Based on its superior 99.6% anti-corrosion efficiency [1], 1,4-dithiane-2,5-diol is ideally suited for formulating green corrosion inhibitors for copper components in sulfuric acid environments. Industrial users in metal finishing, electronics manufacturing, and chemical processing can leverage this high-performance, food-grade compound to extend equipment lifetime and reduce maintenance costs.

Monomer for Antioxidant Biomedical Copolyesters

As demonstrated by the PDDD copolyester's potent antioxidant activity (81.60% DPPH inhibition) [2], 1,4-dithiane-2,5-diol serves as a valuable monomer for creating biodegradable, biocompatible polymers with intrinsic radical scavenging properties. This application is particularly relevant for drug delivery systems, tissue engineering scaffolds, and implantable medical devices requiring oxidative stress protection.

Synthon for High-Yield Heterocyclic Synthesis

The 98% yield and excellent diastereoselectivity achieved in [3+2] annulations with maleimides [3] establish 1,4-dithiane-2,5-diol as a premier building block for the efficient construction of tetrahydrothiophenes and other sulfur-containing heterocycles. Pharmaceutical and agrochemical research laboratories should prioritize this synthon to streamline the synthesis of bioactive scaffolds with improved atom economy.

Flavoring Agent with Defined Sensory Profile

1,4-Dithiane-2,5-diol (FEMA 3826) imparts distinctive sulfurous, meaty, and toasted bread-like notes and is approved for use as a flavoring agent in savory food products . Its established sensory properties and regulatory status make it a reliable choice for flavor houses developing meat, seafood, and broth flavors.

Application
Selection Property
Validation Focus
Copper corrosion inhibitor research
Reported anti-corrosion efficiency
Acidic immersion test on copper substrates
Antioxidant copolymer monomer
Monomer-derived radical scavenging
DPPH inhibition and IC₅₀ validation
Sulfur heterocycle synthesis
Annulation yield and diastereoselectivity
Reaction condition screening with maleimides
Savory flavor formulation
Reported FEMA GRAS status (3826)
Sensory profile verification

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